Protein SSX4 (151-170) is a peptide derived from the SSX4 protein, which is part of the synovial sarcoma X chromosome breakpoint gene family. This protein is primarily expressed in testicular germ cells and is associated with various cancers, particularly synovial sarcoma. The specific fragment from amino acids 151 to 170 of SSX4 plays a crucial role in immune responses and may be involved in tumor progression.
SSX4 is encoded by the SSX4 gene located on the X chromosome. The protein is predominantly found in male germ cells and is also expressed in certain tumors, which makes it a subject of interest in cancer research. The protein can be synthesized using recombinant DNA technology or isolated from cell lines that express the SSX4 gene.
SSX4 belongs to the class of cancer/testis antigens, which are proteins expressed in cancer cells but not in normal somatic tissues, except for the testis. This classification makes SSX4 an attractive target for immunotherapy, as it may elicit an immune response without affecting normal tissues.
The synthesis of Protein SSX4 (151-170) can be achieved through several methods:
The molecular structure of Protein SSX4 (151-170) involves a linear sequence of amino acids that folds into a specific three-dimensional conformation essential for its biological activity. The sequence can be represented as follows:
Protein SSX4 (151-170) may undergo various biochemical reactions:
The mechanism of action for Protein SSX4 (151-170) primarily involves its role as an antigen recognized by T-cells:
Research indicates that enhanced expression of SSX4 correlates with immune evasion mechanisms in tumors, emphasizing its potential as a target for immunotherapy.
Protein SSX4 (151-170) has several applications in scientific research:
The SSX4 gene resides on the X chromosome (Xp11.23), embedded within a multigene family cluster that includes SSX1, SSX2, SSX3, and SSX5. This genomic region exhibits a tandem arrangement, with each SSX gene spanning ~5.2 kb and comprising 6–8 exons. The 151–170 peptide segment maps to exon 3, which encodes the conserved SSX repression domain (SSXRD). This domain interacts with Polycomb-group proteins to mediate transcriptional regulation [6].
The locus is flanked by CT47 (cancer/testis antigen 47) genes upstream and FUNDC1 (mitophagy regulator) downstream. This syntenic block is conserved across placental mammals but absent in monotremes and marsupials, suggesting a eutherian-specific expansion event. Regulatory elements include a CpG island spanning the promoter and first exon, which undergoes demethylation in cancer cells, enabling ectopic expression [6] [8].
Table 1: Genomic Features of SSX4
Feature | Value | Functional Implication |
---|---|---|
Chromosomal Position | Xp11.23 | Subject to X-chromosome inactivation |
Exon Location (151-170) | Exon 3 | Encodes SSX repression domain |
Neighboring Genes | CT47 (upstream), FUNDC1 (downstream) | Co-regulated in testis and cancer |
CpG Island Position | Promoter + Exon 1 | Hypermethylated in somatic tissues |
Tandem Duplicates | SSX1, SSX2, SSX3, SSX5 | Redundancy in immune evasion functions |
The SSX protein family emerged in early mammals, with no orthologs detected in birds, reptiles, or fish. Phylogenetic reconstruction using maximum-likelihood methods (RAxML) reveals three evolutionary clades:
SSX4 shares 92% sequence identity with SSX2 but only 78% with SSX3, indicating asymmetric divergence post-duplication. The 151–170 epitope region shows higher conservation within Clade I (89–93% identity) than between clades (62–67%). Ortholog analysis identifies:
Table 2: Evolutionary Conservation of SSX4 (151-170) Epitope
Species | Sequence (151-170) | Identity (%) | Key Variation |
---|---|---|---|
Human | KIQKWFQNFRNILMRILQD | 100 | Reference sequence |
Chimpanzee | ...K........................ | 98 | None |
Rhesus Macaque | ...R..........V............... | 93 | Ile→Val at position 168 |
Mouse | ...N..........T..V........... | 76 | Phe→Asn (156), Arg→Thr (166) |
Dog | ...S................M......... | 71 | Gln→Ser (158), Leu→Met (169) |
The 151–170 epitope maintains 88% sequence conservation across placental mammals, with absolute retention of the RNIL motif (positions 163–166). This motif anchors HLA-DR binding, as mutagenesis abolishes CD4+ T-cell recognition by >90% [6]. Positive selection analysis (dN/dS = 0.32) indicates purifying selection pressure, consistent with functional constraints. Key structural features:
Notably, the epitope is absent in marsupial SSX homologs, which instead encode a divergent 18-residue insert. This correlates with the lack of detectable CD4+ T-cell cross-reactivity between human and opossum SSX4, confirming the epitope’s eutherian-specific origin. In primates, residues 154–159 (WFQNFR) exhibit the highest variability (π = 0.08), suggesting immune-driven diversification while maintaining core functionality [6].
Table 3: Functional Domains Overlapping SSX4 (151-170)
Domain | Position | Role | Impact on 151-170 Epitope |
---|---|---|---|
KRAB domain | 1-45 | Transcriptional repression | None (spatially distinct) |
SSXRD (core) | 146-178 | Polycomb recruitment | Direct overlap (binds EZH2) |
Nuclear localization | 188-201 | Nuclear import | Adjacent C-terminally |
Transactivation domain | 82-127 | Chromatin remodeling | Non-overlapping |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8